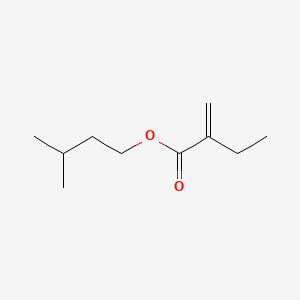
Isopentyl 2-ethylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopentyl 2-ethylacrylate is an organic compound with the molecular formula C10H18O2. It is an ester derived from butanoic acid and 3-methylbutyl alcohol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-methylene-, 3-methylbutyl ester typically involves the esterification of butanoic acid with 3-methylbutyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanoic acid+3-methylbutyl alcohol→Butanoic acid, 2-methylene-, 3-methylbutyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
化学反应分析
Types of Reactions
Isopentyl 2-ethylacrylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 3-methylbutyl alcohol in the presence of an acid or base.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanoic acid and 3-methylbutyl alcohol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
科学研究应用
Isopentyl 2-ethylacrylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the flavor and fragrance industry due to its fruity odor.
作用机制
The mechanism of action of butanoic acid, 2-methylene-, 3-methylbutyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release butanoic acid and 3-methylbutyl alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Isopentyl 2-ethylacrylate can be compared with other similar esters, such as:
- Butanoic acid, 3-methyl-, 2-methylbutyl ester
- Butanoic acid, 3-methylbutyl ester
- Methyl butyrate
Uniqueness
The uniqueness of butanoic acid, 2-methylene-, 3-methylbutyl ester lies in its specific structure and the resulting properties, such as its fruity odor and reactivity. This makes it particularly valuable in the flavor and fragrance industry.
List of Similar Compounds
- Butanoic acid, 3-methyl-, 2-methylbutyl ester
- Butanoic acid, 3-methylbutyl ester
- Methyl butyrate
属性
CAS 编号 |
67634-18-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
3-methylbutyl 2-methylidenebutanoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8H,4-7H2,1-3H3 |
InChI 键 |
GEXMFPBAIYGVEL-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)OCCC(C)C |
规范 SMILES |
CCC(=C)C(=O)OCCC(C)C |
Key on ui other cas no. |
67634-18-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1620297.png)
![2-chloro-N-[4-(methylthio)phenyl]acetamide](/img/structure/B1620299.png)
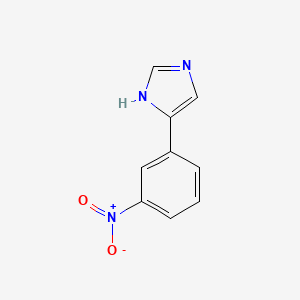
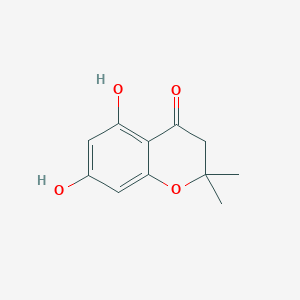


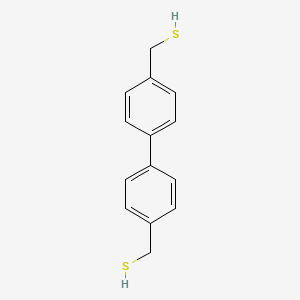
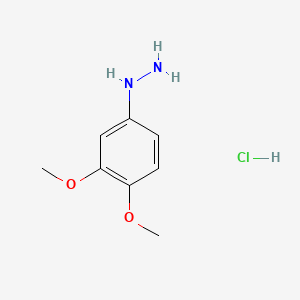
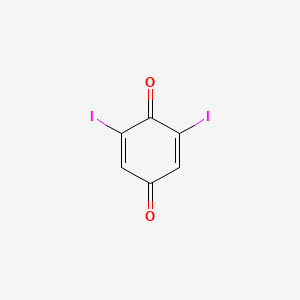

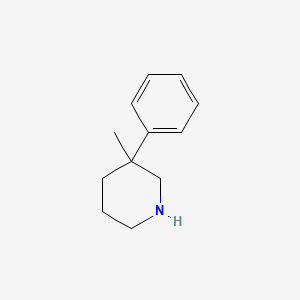
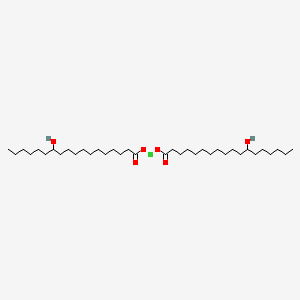
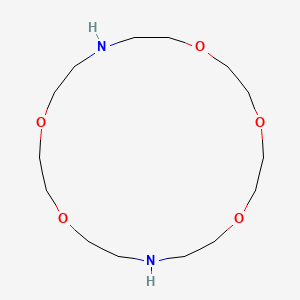
![4,4'-propylidenebis[2-methoxyphenol]](/img/structure/B1620319.png)
